molecular formula C18H22N4O3 B5121020 3-[1-(4-methyl-1,2,5-oxadiazole-3-carbonyl)piperidin-4-yl]-N-phenylpropanamide

3-[1-(4-methyl-1,2,5-oxadiazole-3-carbonyl)piperidin-4-yl]-N-phenylpropanamide

Cat. No.: B5121020
M. Wt: 342.4 g/mol
InChI Key: QLDIWLRDXSKHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4-methyl-1,2,5-oxadiazole-3-carbonyl)piperidin-4-yl]-N-phenylpropanamide is a complex organic compound featuring a piperidine ring, an oxadiazole ring, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-methyl-1,2,5-oxadiazole-3-carbonyl)piperidin-4-yl]-N-phenylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-methyl-1,2,5-oxadiazole-3-carbonyl)piperidin-4-yl]-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(4-methyl-1,2,5-oxadiazole-3-carbonyl)piperidin-4-yl]-N-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(4-methyl-1,2,5-oxadiazole-3-carbonyl)piperidin-4-yl]-N-phenylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their function . This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(4-methyl-1,2,5-oxadiazole-3-carbonyl)piperidin-4-yl]-N-phenylpropanamide is unique due to the combination of the oxadiazole, piperidine, and phenylpropanamide moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-(4-methyl-1,2,5-oxadiazole-3-carbonyl)piperidin-4-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13-17(21-25-20-13)18(24)22-11-9-14(10-12-22)7-8-16(23)19-15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDIWLRDXSKHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=O)N2CCC(CC2)CCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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